3-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Overview
Description
3-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique spirocyclic structure, which contributes to its distinct chemical and biological properties.
Mechanism of Action
Target of Action
Similar compounds that combine sulfonamide and benzodioxane fragments in their framework have been known to exhibit antibacterial properties .
Mode of Action
It’s worth noting that sulfonamides, which are part of this compound’s structure, are known to inhibit bacterial synthesis of folic acid, an essential nutrient .
Biochemical Pathways
It’s known that sulfonamides, which are part of this compound’s structure, interfere with the bacterial synthesis of folic acid, thereby inhibiting bacterial growth .
Pharmacokinetics
It’s known that sulfonamides, which are part of this compound’s structure, are absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces .
Result of Action
Similar compounds have been shown to inhibit the growth of certain bacterial strains, such asEscherichia coli and Bacillus subtilis .
Action Environment
It’s known that the efficacy of sulfonamides can be influenced by factors such as ph and the presence of other substances .
Biochemical Analysis
Biochemical Properties
The compound 3-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide exhibits moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . This suggests that it may interact with these enzymes, potentially altering their activity and influencing biochemical reactions within the cell .
Cellular Effects
In terms of cellular effects, this compound has shown significant antibacterial activity. It was found to be a potent inhibitor of bacterial biofilm growth, particularly against B. subtilis and E. coli . This suggests that it may influence cell function by disrupting bacterial biofilm formation, a key aspect of bacterial survival and pathogenicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide typically involves multiple steps. One common approach starts with the reaction of 1,4-benzodioxane-6-amine with benzyl halides under basic conditions to form the benzylated intermediate. This intermediate is then subjected to cyclization reactions using appropriate reagents to form the spirocyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its therapeutic potential in treating diseases such as Alzheimer’s and cancer.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
- 2,3-dihydro-1,4-benzodioxane derivatives
- Benzeneacetamide derivatives
Uniqueness
3-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structure differentiates it from other similar compounds and contributes to its potential therapeutic applications .
Properties
IUPAC Name |
3-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5/c28-20-23(25-22(30)27(20)15-16-4-2-1-3-5-16)8-10-26(11-9-23)21(29)24-17-6-7-18-19(14-17)32-13-12-31-18/h1-7,14H,8-13,15H2,(H,24,29)(H,25,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAXYQQPZXNVJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NC4=CC5=C(C=C4)OCCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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